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Compound of Interest

Compound Name: 2-(4-nitro-1H-pyrazol-1-yl)ethanol

Cat. No.: B1209088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-(4-nitro-1H-
pyrazol-1-yl)ethanol, a valuable building block in medicinal chemistry and drug development.

The synthesis is a two-step process commencing with the nitration of pyrazole to yield 4-

nitropyrazole, followed by N-alkylation with 2-bromoethanol. This protocol includes reaction

conditions, purification methods, and characterization data to ensure reproducible results.

Experimental Overview
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethanol is achieved through a two-step synthetic

route. The first step involves the regioselective nitration of pyrazole to form the key

intermediate, 4-nitropyrazole. The subsequent step is the N-alkylation of 4-nitropyrazole with 2-

bromoethanol under basic conditions to yield the final product.
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Step 1: Nitration of Pyrazole

Step 2: N-Alkylation

Pyrazole

Nitration Reaction

Fuming HNO₃ / Fuming H₂SO₄

4-Nitropyrazole

N-Alkylation Reaction

2-Bromoethanol Sodium Hydride (NaH) in DMF

2-(4-nitro-1H-pyrazol-1-yl)ethanol

Click to download full resolution via product page

Synthesis workflow for 2-(4-nitro-1H-pyrazol-1-yl)ethanol.

Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of 2-(4-
nitro-1H-pyrazol-1-yl)ethanol.
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Step
Reactan
ts

Product

Molar
Ratio of
Reactan
ts

Solvent
Temper
ature

Time Yield

1

Pyrazole,

Fuming

Nitric

Acid,

Fuming

Sulfuric

Acid,

Concentr

ated

Sulfuric

Acid

4-

Nitropyra

zole

1 : 1.5 : 3

: 2.1
- 50 °C 1.5 h 85%

2

4-

Nitropyra

zole, 2-

Bromoet

hanol,

Sodium

Hydride

2-(4-

nitro-1H-

pyrazol-

1-

yl)ethano

l

1 : 1.5 :

1.5

N,N-

Dimethylf

ormamid

e (DMF)

0 - 65 °C 72 h ~64%

Note: The yield for Step 2 is an approximation based on a similar reaction with 4-iodopyrazole

and may vary.

Experimental Protocols
Step 1: Synthesis of 4-Nitropyrazole
This protocol is adapted from an optimized one-pot, two-step method for the direct nitration of

pyrazole.

Materials:

Pyrazole
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Concentrated Sulfuric Acid (98%)

Fuming Nitric Acid (90%)

Fuming Sulfuric Acid (20%)

Ice

Toluene for recrystallization

Procedure:

In a reaction vessel, carefully add pyrazole to concentrated sulfuric acid in the specified

molar ratio.

To this mixture, add a pre-mixed nitrating solution of fuming nitric acid and fuming sulfuric

acid.

Maintain the reaction temperature at 50°C and stir for 1.5 hours.

After the reaction is complete, pour the mixture over crushed ice to precipitate the product.

Collect the precipitate by filtration and wash with cold water.

Purify the crude 4-nitropyrazole by recrystallization from toluene to obtain a white solid.[1]

Step 2: Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethanol
This protocol is based on the N-alkylation of 4-halopyrazoles.

Materials:

4-Nitropyrazole

2-Bromoethanol

Sodium Hydride (60% dispersion in mineral oil)

Anhydrous N,N-Dimethylformamide (DMF)
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Saturated Sodium Chloride Solution

Ethyl Acetate

Anhydrous Sodium Sulfate

Silica gel for column chromatography

Cyclohexane and Ethyl Acetate for elution

Procedure:

Dissolve 4-nitropyrazole in anhydrous DMF in a round-bottom flask under an inert

atmosphere.

Cool the solution to 0°C in an ice bath.

Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution and

stir at room temperature for 1 hour.

Cool the reaction mixture back to 0°C and add 2-bromoethanol dropwise.

Allow the reaction to warm to room temperature and then heat to 65°C, stirring for up to 72

hours. Monitor the reaction progress by thin-layer chromatography.

Upon completion, cool the reaction mixture and quench by the slow addition of saturated

sodium chloride solution.

Extract the aqueous phase with ethyl acetate.

Combine the organic layers, wash with water and then with saturated sodium chloride

solution.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in cyclohexane as the eluent to afford 2-(4-nitro-1H-pyrazol-1-yl)ethanol.
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Characterization Data
The synthesized 2-(4-nitro-1H-pyrazol-1-yl)ethanol should be characterized by standard

analytical techniques to confirm its identity and purity. Representative spectral data for the final

product are provided below.

Analysis Data

¹H NMR

The ¹H NMR spectrum is expected to show

signals for the pyrazole ring protons and the

protons of the ethanol substituent. The pyrazole

protons would appear as singlets in the aromatic

region, while the methylene groups of the

ethanol chain would appear as triplets.

¹³C NMR

The ¹³C NMR spectrum will show distinct signals

for the carbon atoms of the pyrazole ring and

the ethanol side chain.

Mass Spec

The mass spectrum should exhibit a molecular

ion peak corresponding to the molecular weight

of the product (157.13 g/mol ).

Note: Specific chemical shifts and fragmentation patterns should be determined experimentally

and compared with literature values if available.

Signaling Pathways and Logical Relationships
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethanol follows a logical progression of two

distinct chemical transformations. This can be visualized as a straightforward pathway from

starting materials to the final product.
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Starting Materials
(Pyrazole, Nitrating Agents,

2-Bromoethanol, Base)

Step 1: Nitration

Intermediate
(4-Nitropyrazole)

Step 2: N-Alkylation

Final Product
(2-(4-nitro-1H-pyrazol-1-yl)ethanol)

Click to download full resolution via product page

Logical relationship of the synthesis steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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